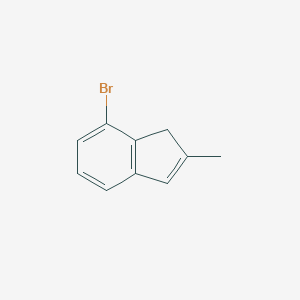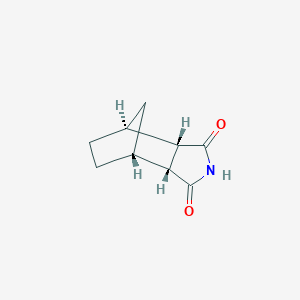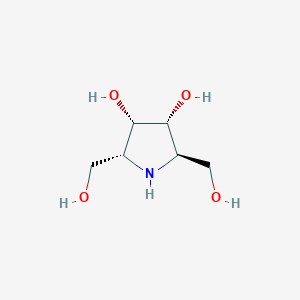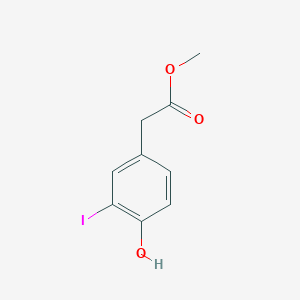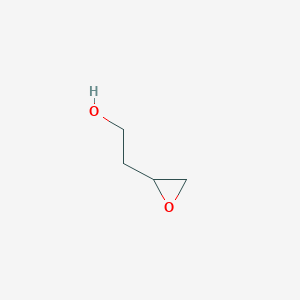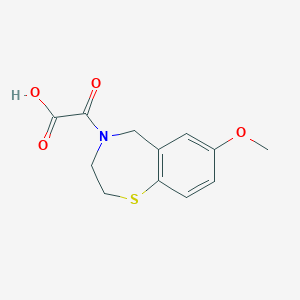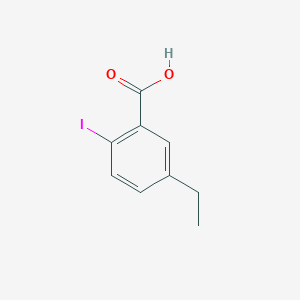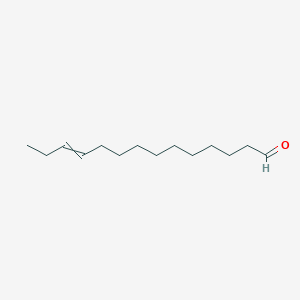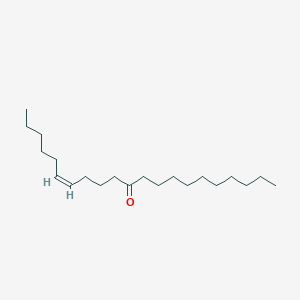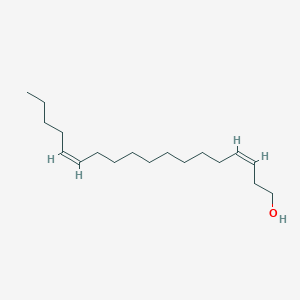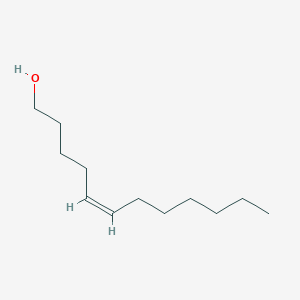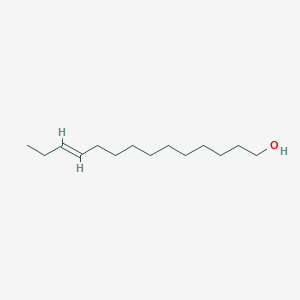![molecular formula C₁₈H₂₂N₆O₇S B110184 (2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid CAS No. 73322-71-1](/img/structure/B110184.png)
(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino acids are organic compounds that contain amine (-NH2) and carboxyl (-COOH) functional groups, along with a side chain (R group) specific to each amino acid . The key elements of an amino acid are carbon ©, hydrogen (H), oxygen (O), and nitrogen (N), although other elements are found in the side chains of certain amino acids .
Synthesis Analysis
Amino acids can be synthesized in the laboratory using various methods. One of the oldest methods of α-amino acid synthesis begins with α bromination of a carboxylic acid by treatment with Br2 and PBr3, followed by SN2 substitution of the α-bromo acid with ammonia . Another method is the amidomalonate synthesis, which involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with base, followed by SN2 alkylation with a primary alkyl halide .Molecular Structure Analysis
The molecular structure of an amino acid includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 34 bonds, including 18 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, and 6 aromatic bonds .Chemical Reactions Analysis
Amines are classified differently from alkyl halides and alcohols because nitrogen has a neutral bonding pattern of three bonds with a single lone pair . To classify amines, we look at the nitrogen atom of the amine and count the number of alkyl groups bonded to it .Physical And Chemical Properties Analysis
Amino acids are colorless, crystalline substances . They have high melting points (200-300°C) due to their ionic properties . The solubility of amino acids depends upon polarity, iso-electric point, and the nature of the solvent .Propiedades
Número CAS |
73322-71-1 |
|---|---|
Nombre del producto |
(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid |
Fórmula molecular |
C₁₈H₂₂N₆O₇S |
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H22N6O7S/c19-12(18(30)31)5-6-15(26)24(7-16(27)28)17(29)13(20)8-32-9-14(25)10-1-3-11(4-2-10)22-23-21/h1-4,12-13H,5-9,19-20H2,(H,27,28)(H,30,31)/t12-,13-/m0/s1 |
Clave InChI |
JUILQQZYAXAGPV-STQMWFEESA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)CSC[C@@H](C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N)N=[N+]=[N-] |
SMILES |
C1=CC(=CC=C1C(=O)CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N)N=[N+]=[N-] |
SMILES canónico |
C1=CC(=CC=C1C(=O)CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N)N=[N+]=[N-] |
Sinónimos |
N-[S-[2-(4-Azidophenyl)-2-oxoethyl]-N-L-γ-glutamyl-L-cysteinyl]-glycine; L-γ-Glutamyl-S-[2-(4-azidophenyl)-2-oxoethyl]-L-cysteinylglycine; S-(4-Azidophenacyl)-glutathione; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



